molecular formula C13H13ClN2O B7458193 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone

Cat. No.: B7458193
M. Wt: 248.71 g/mol
InChI Key: PQGJDGYHIWKDTP-UHFFFAOYSA-N
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Description

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the pyrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone typically involves the reaction of 3-chlorobenzyl chloride with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]amine: Similar structure but with an amino group instead of a ketone.

Uniqueness

1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)8-16(15-9)7-11-4-3-5-12(14)6-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGJDGYHIWKDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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